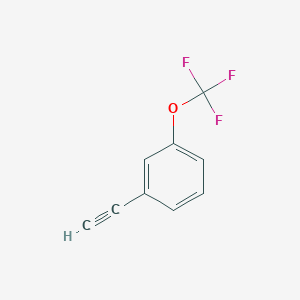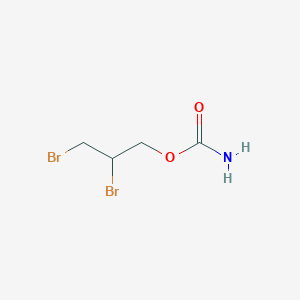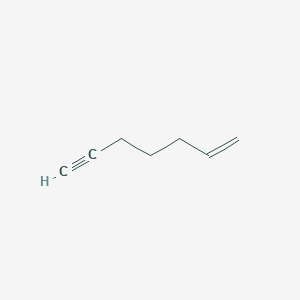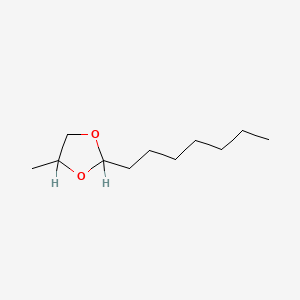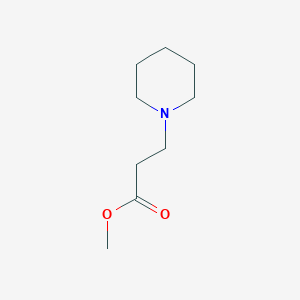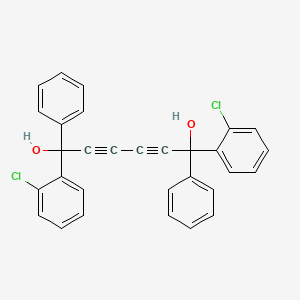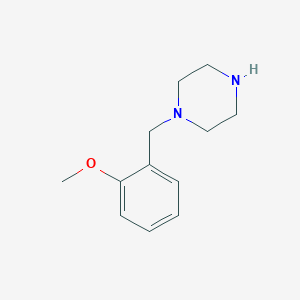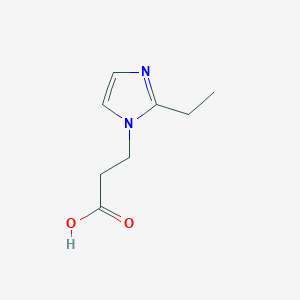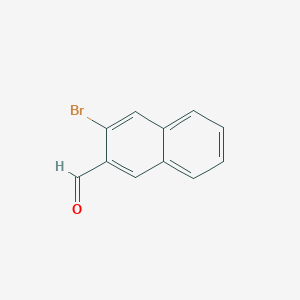
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Overview
Description
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a heterocyclic compound that features both a pyrrole ring and an isoindoline-1,3-dione moiety
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been reported to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents.
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .
Pharmacokinetics
In silico analysis of similar isoindoline compounds suggests good affinity in terms of binding energy and some pharmacokinetic parameters .
Result of Action
Isoindoline-1,3-dione derivatives have been shown to have an inhibitory effect on the viability of certain cancer cells .
Action Environment
The synthesis of similar compounds has been achieved under solventless conditions, suggesting that the compound may be stable under a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes . . The nature of these interactions often involves binding to the active sites of these enzymes or receptors, leading to inhibition or modulation of their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis and necrosis in certain cancer cell lines, such as Raji cells . This compound also influences cell signaling pathways, including those involved in inflammation and apoptosis. For example, its interaction with COX-2 can lead to reduced production of pro-inflammatory mediators . Furthermore, it can affect gene expression and cellular metabolism by modulating the activity of key enzymes and receptors.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes such as COX-2, leading to enzyme inhibition . Additionally, it interacts with dopamine receptors, which can modulate neurotransmitter signaling . These binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term effects on cellular function have been studied in vitro and in vivo, showing that prolonged exposure can lead to sustained inhibition of COX-2 and other targets .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and analgesic effects without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which can lead to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes by passive diffusion due to its hydrophobic nature . It can also interact with transporters and binding proteins, which can affect its localization and accumulation within specific tissues . These interactions are crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . This localization is often directed by targeting signals and post-translational modifications. For instance, the compound can be directed to specific compartments or organelles where it can exert its effects on enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the pyrrole ring. Common reaction conditions include the use of organic solvents such as benzene or toluene, and the reactions are often carried out under reflux .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of deep eutectic solvents (DES) to streamline the process. These solvents can enhance reaction rates and yields while being more environmentally friendly compared to traditional organic solvents .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyrrole or isoindoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Contains an isoindoline-1,3-dione moiety and is known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide and Pomalidomide: Thalidomide analogs with enhanced safety profiles and immunomodulatory activity.
Indole Derivatives: Share structural similarities with the pyrrole ring and are widely studied for their biological activities.
Uniqueness
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is unique due to its combination of a pyrrole ring and an isoindoline-1,3-dione moiety, which imparts distinct electronic and steric properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
2-pyrrol-1-ylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-9-5-1-2-6-10(9)12(16)14(11)13-7-3-4-8-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEDESIYADUHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357482 | |
| Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-12-1 | |
| Record name | 2-(1H-Pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

